molecular formula C7H2BrCl2NS B1505588 2-Bromo-4,6-dichlorobenzo[d]thiazole

2-Bromo-4,6-dichlorobenzo[d]thiazole

Cat. No.: B1505588
M. Wt: 282.97 g/mol
InChI Key: JOWWHJWZSDCXRX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorobenzo[d]thiazole (CAS 412923-49-0) is a high-purity benzo[d]thiazole derivative offered with a guaranteed purity of 97% . This compound has a molecular formula of C7H2BrCl2NS and a molecular weight of 282.97 g/mol . Its predicted physical properties include a boiling point of 363.2±45.0 °C and a density of 1.933±0.06 g/cm³ . As a multi-halogenated heterocycle, it serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in pharmaceutical research and development for the construction of more complex molecules. The presence of both bromo and chloro substituents on the benzothiazole ring system makes it a versatile substrate for metal-catalyzed cross-coupling reactions and sequential functionalization, which are crucial in medicinal chemistry and materials science . Researchers can utilize this compound to explore the development of novel bioactive substances. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures per the provided safety data sheet must be followed.

Properties

Molecular Formula

C7H2BrCl2NS

Molecular Weight

282.97 g/mol

IUPAC Name

2-bromo-4,6-dichloro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H

InChI Key

JOWWHJWZSDCXRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Br)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-bromo-4,6-dichlorobenzo[d]thiazole and its derivatives demonstrate notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms is believed to enhance the compound's interaction with biological targets, leading to effective antimicrobial action .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. For instance, specific derivatives have shown IC50_{50} values indicating effective growth inhibition at low concentrations . Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer cell proliferation pathways, providing insights into its mechanism of action.

Material Science Applications

Beyond its biological applications, this compound is being explored for use in materials science. Its unique structural features make it a candidate for developing novel polymers and dyes. The compound's ability to undergo electrophilic aromatic substitution reactions allows for the synthesis of various derivatives that may possess desirable physical properties for material applications.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances demonstrated the efficacy of thiazole derivatives against a range of microbial pathogens. The study highlighted the superior activity of compounds structurally similar to this compound against resistant strains of bacteria, suggesting potential clinical applications as novel antibiotics .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were tested against multiple cancer cell lines. The findings revealed that certain modifications to the compound significantly enhanced its cytotoxicity, with some derivatives showing IC50_{50} values below 10 µM against HCT116 cells. This underscores the potential for developing targeted cancer therapies based on this compound's structure .

Case Study 3: Polymer Development

Recent investigations into the polymerization potential of this compound have yielded promising results. Researchers synthesized novel polymers incorporating this compound and assessed their thermal stability and mechanical properties. The findings indicated that these polymers could be utilized in various industrial applications due to their enhanced properties compared to traditional materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as a primary site for nucleophilic substitution due to its electrophilic nature. Studies show this reactivity is enhanced by electron-withdrawing effects from adjacent chlorine atoms at positions 4 and 6 .

Key findings :

  • Aminolysis : Reacts with amines (e.g., 6-fluorobenzo[d]thiazol-2-amine) in the presence of EDC·HCl and DMAP to form carboxamide derivatives. Yields range from 26% to 61% depending on substituents .

  • Thiol displacement : Bromine can be replaced by thiol groups under basic conditions, forming thioether-linked analogs .

Reaction conditions :

Reaction TypeReagents/CatalystsSolventYield (%)
Carboxamide formationEDC·HCl, DMAPCH₂Cl₂40–61
Thioether synthesisThiols, K₂CO₃DMF/EtOH50–75

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura coupling :

  • Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives. Reported yields reach 68% .

  • Electron-deficient boronic acids exhibit higher reactivity due to reduced steric hindrance .

Buchwald-Hartwig amination :

  • Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃, achieving ~60% conversion .

Biological Activity and SAR Insights

Derivatives of 2-bromo-4,6-dichlorobenzo[d]thiazole show potent antiviral and antibacterial properties:

Anti-norovirus activity :

  • Hybrid analogs combining 3,5-dibromothiophene and 4,6-dichlorobenzothiazole moieties demonstrated EC₅₀ values as low as 0.53 µM , a 70-fold improvement over lead compounds .

Structure-Activity Relationships (SAR) :

Substituent PatternEC₅₀ (µM)Notes
4,6-diCl + 3,5-diBr (hybrid)0.53Optimal hydrophobicity
4-Cl + 6-F5.6Moderate cytotoxicity
Mono-halogenated>30Reduced binding affinity

Stability and Reactivity Trends

  • Hydrolytic stability : Resists hydrolysis in neutral aqueous conditions (pH 7.0, 25°C) but degrades under strong acidic/basic conditions.

  • Thermal decomposition : Onset at 215°C (TGA data), forming chlorinated byproducts .

This compound’s versatility in synthetic and medicinal chemistry underscores its value as a scaffold for drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 2-Bromo-4,6-difluorobenzo[d]thiazole Analogs :
    Compounds with fluorine instead of chlorine at positions 4 and 6 (e.g., 2-bromo-4,6-difluoro-aniline derivatives) exhibit reduced steric hindrance and altered lipophilicity compared to the dichloro variant. Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability but may reduce membrane permeability in biological systems .
  • Thiadiazole Derivatives :
    Thiadiazoles like 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () lack the fused benzene ring of benzothiazoles, resulting in reduced planarity and weaker π-π stacking interactions with biological targets. This structural difference correlates with lower reported anticancer activity compared to benzothiazole derivatives .

Physicochemical and Electronic Properties

  • HOMO-LUMO Gaps :
    Thiazole derivatives with electron-withdrawing groups (e.g., compound 11 in ) exhibit lower HOMO-LUMO energy gaps (3.2 eV) compared to less substituted analogs (4.1 eV for compound 6), enhancing electrophilicity and reactivity. The bromo-dichloro substitution in the target compound likely further reduces this gap, favoring charge-transfer interactions .
  • Solubility and Stability :
    Halogenated benzothiazoles generally exhibit low aqueous solubility due to high lipophilicity (logP > 3.5), necessitating formulation optimization. Bromine’s susceptibility to nucleophilic substitution (e.g., in ’s thiadiazole analogs) suggests similar reactivity in the target compound, enabling derivatization for prodrug strategies .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Bioactivity (Highlight) HOMO-LUMO Gap (eV) Key Reference
2-Bromo-4,6-dichlorobenzo[d]thiazole Benzothiazole Br (C2), Cl (C4, C6) Antimicrobial (inferred) ~3.0 (estimated)
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Br (C4), NO₂ (C2) Moderate anticancer activity Not reported
Thiazole derivative 11 () Thiazole Cyano, phenyl groups Moderate anticancer activity 3.2
MMPI-1154 () Imidazole-thiazole Carboxylic acid MMP-2 inhibition (IC₅₀ < 1 µM) Not reported

Preparation Methods

Bromination of 2-Amino-4,6-dichlorobenzo[d]thiazole

One effective and documented method involves the reaction of 2-amino-4,6-dichlorobenzo[d]thiazole with brominating agents such as copper(II) chloride in the presence of isopentyl nitrite as a nitrosating agent. The reaction is typically carried out in acetonitrile solvent at elevated temperatures to promote the substitution of the amino group by bromine. The general reaction scheme is as follows:

  • Reactants:

    • 2-amino-4,6-dichlorobenzo[d]thiazole
    • Copper(II) chloride (CuCl2)
    • Isopentyl nitrite
    • Acetonitrile (solvent)
  • Conditions:

    • Elevated temperature (exact temperature varies by protocol, generally moderate heating)
    • Controlled reaction time to avoid over-bromination or side reactions
  • Outcome:

    • Formation of this compound with high selectivity at the 2-position.

This method leverages the diazotization of the amino group followed by substitution by bromine, facilitated by copper(II) chloride acting as both bromine source and catalyst.

Alternative Bromination Approaches

Other bromination methods may involve the use of molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. However, these methods require careful control of reaction parameters to prevent polybromination or degradation of the benzothiazole ring.

Purification and Characterization

After the bromination reaction, the product is typically purified by recrystallization or chromatographic techniques. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
  • Mass spectrometry to verify molecular weight (282.97 g/mol).
  • Elemental analysis to confirm halogen content.
  • Infrared (IR) spectroscopy to verify functional groups.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome Notes
1 2-amino-4,6-dichlorobenzo[d]thiazole Starting material Commercially available or synthesized separately
2 Copper(II) chloride + isopentyl nitrite Bromination agent and nitrosating agent Facilitates diazotization and bromination
3 Acetonitrile solvent Reaction medium Polar aprotic solvent, stable under reaction conditions
4 Elevated temperature Promotes reaction Typically moderate heat, e.g., 50-80°C
5 Purification (recrystallization/chromatography) Isolate pure product Removes unreacted materials and byproducts
6 Characterization (NMR, MS, IR) Confirm structure and purity Essential for verifying substitution pattern

Research Findings and Considerations

  • The use of copper(II) chloride and isopentyl nitrite in acetonitrile provides a reliable and selective bromination method for the synthesis of this compound.
  • Reaction conditions must be carefully optimized to avoid over-bromination or ring degradation.
  • The compound’s purity directly affects its biological activity and material properties; hence, thorough purification and characterization are critical.
  • Alternative bromination reagents such as N-bromosuccinimide may be employed but require more stringent control.
  • The synthetic route is amenable to scale-up for research and development purposes, given the availability of starting materials and reagents.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4,6-dichlorobenzo[d]thiazole, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves halogenation of benzothiazole derivatives. A common laboratory method reacts 2-aminobenzenethiol with bromine and chlorine in tetrahydrofuran (THF) at low temperatures to ensure selective halogenation . Industrial-scale production optimizes yield and purity using continuous flow reactors and advanced purification techniques like column chromatography. Key parameters for optimization include:

  • Temperature: Maintain low temperatures (e.g., 0–5°C) to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Purification: Recrystallization with ethanol/water mixtures improves purity .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
HalogenationBr₂/Cl₂ in THF, 0°C65–70%
PurificationEthanol-water recrystallization>95% purity

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., δ 8.16 ppm for thiazole protons) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking distances of 3.815 Å) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% for biological assays) .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

Methodological Answer: Common impurities arise from incomplete halogenation or side reactions (e.g., dihalogenated by-products). Mitigation strategies:

  • Controlled Stoichiometry: Use precise molar ratios of Br₂/Cl₂ to avoid over-halogenation.
  • Low-Temperature Reactions: Minimize thermal degradation.
  • Chromatographic Purification: Silica gel chromatography (heptane/ethyl acetate) removes polar impurities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine and chlorine atoms activate the benzothiazole ring toward nucleophilic substitution. Key findings:

  • Positional Reactivity: Bromine at position 2 is more reactive than chlorine at position 6 due to greater electronegativity .
  • Reagent Optimization: Sodium hydride (NaH) in DMF at 80°C facilitates substitution with amines or thiols .

Case Study:
Substitution with morpholine yields a derivative with 85% efficiency under these conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often stem from variations in assay conditions, cell lines, or compound purity. Best practices:

  • Standardize Assays: Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls.
  • Validate Purity: Ensure >95% purity via HPLC before testing.
  • Cross-Validation: Compare results across multiple assays (e.g., MTT, apoptosis assays) .

Example Data Discrepancy Resolution:

StudyReported IC₅₀ (μM)Resolved Issue
A12.5Used impure compound (85% purity)
B5.2Validated with HPLC (>98% purity)

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Predict binding modes to targets like EGFR or tubulin (e.g., AutoDock Vina).
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models: Relate substituent effects to bioactivity (e.g., electron-withdrawing groups enhance cytotoxicity) .

Example Application:
Docking studies revealed hydrogen bonding between the thiazole ring and His164 in the active site of mGluR5, supporting its role as a receptor antagonist .

Q. How can researchers design derivatives of this compound for enhanced biological activity?

Methodological Answer:

  • Structural Modifications: Introduce electron-donating groups (e.g., -OCH₃) at position 4 to improve solubility.
  • Bioprecursor Prodrugs: Link to hydrolyzable esters for targeted release.
  • In Silico Screening: Prioritize derivatives with optimal ADMET profiles (e.g., SwissADME) .

Case Study:
A derivative with a 4-methoxy group showed 3-fold higher cytotoxicity against SW620 colon cancer cells compared to the parent compound .

Q. Table 1: Reaction Optimization for Halogenation

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents dihalogenation
SolventTHFEnhances selectivity
Time18 hoursMaximizes conversion

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